Structural Novelty vs. Patent-Exemplified Mnk1/2 Inhibitors
Compound 2200393-87-7 is structurally novel and is not explicitly described in the foundational patent US8486953B2 covering thienopyrimidine Mnk1/2 inhibitors [1]. This represents a differentiation based on intellectual property and scaffold novelty, as it occupies an unexplored chemical space within a well-validated target class.
| Evidence Dimension | Structural Scaffold Novelty |
|---|---|
| Target Compound Data | Thieno[2,3-d]pyrimidin-4-yloxy-N,N-dimethylcyclopentanamine linkage not present in patent claims or examples. |
| Comparator Or Baseline | Thienopyrimidine compounds in US8486953B2 (e.g., aryl-amine linked derivatives) [1]. |
| Quantified Difference | Not quantifiable; purely a qualitative structural distinction. |
| Conditions | Patent document analysis and structural comparison. |
Why This Matters
For groups seeking novel, composition-of-matter protectable scaffolds or exploring unexplored chemical space in kinase inhibition, this compound offers a clear departure from heavily patented analogs.
- [1] Thienopyrimidines for pharmaceutical compositions. US Patent US8486953B2, 2013. View Source
